![molecular formula C53H98O6 B8088817 1,3-Dipalmitoyl-2-linoleoylglycerol](/img/structure/B8088817.png)
1,3-Dipalmitoyl-2-linoleoylglycerol
Overview
Description
TG(16:0/18:2(9Z,12Z)/16:0) is a triglyceride.
Scientific Research Applications
Oxidative Stability : The positioning of linoleic acid in triacylglycerols like 1,3-Dipalmitoyl-2-linoleoylglycerol influences their oxidative stability. Triacylglycerols with different fatty acid positions have varying rates of autoxidation, impacting their stability and potential applications in food and pharmaceutical industries (Neff & El-Agaimy, 1996).
Crystallization and Polymorphism : Studies on the crystallization and polymorphic forms of TAGs, including 1,3-Dipalmitoyl-2-linoleoylglycerol, reveal insights into their solid-state behavior. This knowledge is crucial for applications in food science and material engineering, where the physical properties of fats and oils are significant (Bayés-García et al., 2013).
Acyl Migration : The migration of acyl groups in TAGs like 1,3-Dipalmitoyl-2-linoleoylglycerol has been studied, which is relevant for understanding their chemical stability and reactions during processing and storage (Kodali et al., 1990).
Lipid-Lipid Interactions : Research on diacylglycerols, including 1,3-Dipalmitoyl-2-linoleoylglycerol, has provided insights into their interactions with other lipid molecules, such as phosphatidylcholine. These studies are important for understanding membrane dynamics and the development of lipid-based delivery systems (Ortiz et al., 1988).
Lymphotropic Properties : A glyceride derivative of 1,3-Dipalmitoyl-2-linoleoylglycerol has been evaluated as a lymphotropic, orally administrable antineoplastic drug, demonstrating its potential in targeted drug delivery (Garzon-Aburbeh et al., 1983).
properties
IUPAC Name |
1,3-di(hexadecanoyloxy)propan-2-yl (9Z,12Z)-octadeca-9,12-dienoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C53H98O6/c1-4-7-10-13-16-19-22-25-26-29-32-35-38-41-44-47-53(56)59-50(48-57-51(54)45-42-39-36-33-30-27-23-20-17-14-11-8-5-2)49-58-52(55)46-43-40-37-34-31-28-24-21-18-15-12-9-6-3/h16,19,25-26,50H,4-15,17-18,20-24,27-49H2,1-3H3/b19-16-,26-25- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTGAUBMLVQRATC-DHSNEXAOSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCC=CCC=CCCCCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCC/C=C\C/C=C\CCCCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C53H98O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401315688 | |
Record name | Triglyceride PLP,sn | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401315688 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
831.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | TG(16:0/18:2(9Z,12Z)/16:0) | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0044249 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
1,3-Dipalmitoyl-2-linoleoylglycerol | |
CAS RN |
2442-56-0 | |
Record name | Triglyceride PLP,sn | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2442-56-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Triglyceride PLP,sn | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401315688 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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